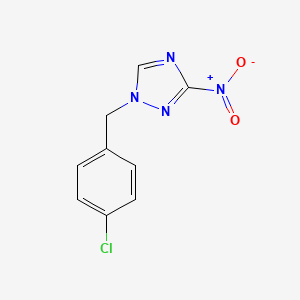
1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole
描述
1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-chlorobenzyl group and a nitro group attached to the triazole ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole typically involves the reaction of 4-chlorobenzyl chloride with 3-nitro-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 1-(4-chlorobenzyl)-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:
- **Reduction
生物活性
1-(4-Chlorobenzyl)-3-nitro-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antitrypanosomal properties. The data presented includes findings from various studies, case analyses, and molecular docking investigations.
This compound is characterized by a triazole ring that contributes to its pharmacological potential. The presence of the nitro group and the chlorobenzyl moiety enhances its reactivity and biological interactions.
Antibacterial Activity
The antibacterial properties of triazole derivatives have been widely studied. Research indicates that compounds with a 1,2,4-triazole core exhibit significant antibacterial activity against various strains of bacteria. For example:
- A study demonstrated that derivatives with modifications at the 4-position showed varying degrees of activity against Escherichia coli and Bacillus subtilis, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone .
- Molecular docking studies suggest that this compound may interact effectively with bacterial DNA gyrase, a target for many antibacterial agents .
Antifungal Activity
The antifungal potential of this compound has also been explored:
- Recent literature indicates that triazole derivatives can act as potent antifungal agents. The structure-activity relationship (SAR) studies reveal that modifications to the triazole ring can enhance antifungal efficacy against pathogens like Candida albicans and Aspergillus species .
- Compounds similar to this compound have shown broad-spectrum antifungal activity through mechanisms involving inhibition of ergosterol biosynthesis .
Antitrypanosomal Activity
The antitrypanosomal effects of triazoles are particularly noteworthy:
- A derivative of 3-nitro-1H-1,2,4-triazole demonstrated significant antichagasic activity against Trypanosoma cruzi, with an IC50 value substantially lower than that of traditional treatments like benznidazole . This suggests a promising therapeutic potential for treating Chagas disease.
- The selectivity index (SI) for certain analogs indicates a favorable safety profile, with non-mutagenic properties observed in preliminary assays .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between this compound and its biological targets:
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-nitro-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O2/c10-8-3-1-7(2-4-8)5-13-6-11-9(12-13)14(15)16/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZTYPCBUTFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















